molecular formula C8H7BrINO B14813623 3-Bromo-5-cyclopropoxy-4-iodopyridine

3-Bromo-5-cyclopropoxy-4-iodopyridine

Cat. No.: B14813623
M. Wt: 339.96 g/mol
InChI Key: VOUJYFMNAZZBTC-UHFFFAOYSA-N
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Description

3-Bromo-5-cyclopropoxy-4-iodopyridine is a halogenated pyridine derivative featuring bromine (Br) at position 3, iodine (I) at position 4, and a cyclopropoxy group (cyclopropyl ether) at position 4.

Properties

Molecular Formula

C8H7BrINO

Molecular Weight

339.96 g/mol

IUPAC Name

3-bromo-5-cyclopropyloxy-4-iodopyridine

InChI

InChI=1S/C8H7BrINO/c9-6-3-11-4-7(8(6)10)12-5-1-2-5/h3-5H,1-2H2

InChI Key

VOUJYFMNAZZBTC-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CN=CC(=C2I)Br

Origin of Product

United States

Preparation Methods

The synthesis of 3-Bromo-5-cyclopropoxy-4-iodopyridine involves several steps, starting with the preparation of 3,5-dibromopyridine. One common method involves the reaction of 3,5-dibromopyridine with isopropylmagnesium chloride in tetrahydrofuran, followed by the addition of iodine . The reaction is typically carried out at low temperatures (-10 to -5°C) to ensure high yield and purity. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

3-Bromo-5-cyclopropoxy-4-iodopyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium or copper catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

3-Bromo-5-cyclopropoxy-4-iodopyridine is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the development of biologically active compounds for research purposes.

    Medicine: As a building block in the synthesis of potential pharmaceutical agents.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Bromo-5-cyclopropoxy-4-iodopyridine exerts its effects depends on the specific application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new bonds and functional groups. The molecular targets and pathways involved vary based on the reaction conditions and the desired products.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the substituent patterns of 3-Bromo-5-cyclopropoxy-4-iodopyridine with structurally related pyridine derivatives identified in the evidence:

Compound Name Position 3 Position 4 Position 5 Key Features
This compound Br I Cyclopropoxy High steric hindrance, dual halogens
3-Bromo-5-isopropoxypyridine Br H Isopropoxy Smaller alkoxy group, no iodine
3-Bromo-4-chloropyridine hydrochloride Br Cl H Chlorine at C4, hydrochloride salt
3-Bromo-2-fluoro-5-methylpyridine Br H H (F at C2, CH₃ at C5) Fluoro and methyl substituents
3-Bromo-2-chloro-5-fluoropyridine Br Cl F (at C5) Mixed halogens at C2 and C5

Physical Properties

  • Molecular Weight : The iodine atom increases the molecular weight (MW = 380.92 g/mol) compared to analogs like 3-Bromo-5-isopropoxypyridine (MW ≈ 244.05 g/mol) .
  • Solubility : Hydrochloride salts (e.g., 3-Bromo-4-chloropyridine hydrochloride) exhibit higher water solubility, whereas the cyclopropoxy group in the target compound reduces polarity, favoring organic solvents .

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